2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
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Description
The compound “2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with a complex structure . It is related to other compounds such as “2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” which has a linear formula of C25H22ClFN2O2S2 .
Scientific Research Applications
1. Organic Light-Emitting Properties
A derivative of 1,2,4-triazolo[1,5-a]pyrimidine, specifically 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thioaceto-(2-fluorobenzyl) hydrazone (TPTH), has been reported to self-assemble into supramolecular microfibers. These microfibers exhibit blue organic light-emitting properties, marking a significant development in the molecular self-assembly of 1,2,4-triazolo[1,5-a]pyrimidine derivatives (Liu et al., 2008).
2. Antimicrobial Activities
Compounds incorporating the 1,2,4-triazolo[1,5-a]pyrimidine structure, such as various thieno and furopyrimidine derivatives, have been prepared and screened for antimicrobial activity. This includes the exploration of fused pyrimidines like 8,9-dimethyl[1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine (Hossain & Bhuiyan, 2009).
3. Fungicidal Activities
New 1,2,4-triazolo[1,5-a]pyrimidine derivatives containing acetohydrazone have been designed and synthesized, targeting novel agrochemicals with high fungicidal activity. These compounds have demonstrated promising results against various fungi, with some exhibiting even better efficacy than commercial fungicides (Chen et al., 2009).
4. Anticonvulsant Activity
Research on N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines, which are analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, has shown these compounds to exhibit anticonvulsant activity. The study suggests a correlation between the compound's structure and anticonvulsant efficacy, providing insights into potential therapeutic applications (Kelley et al., 1995).
5. Antibacterial Activity
3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines synthesized via oxidation of pyrimidinylhydrazones have shown notable antibacterial activity. Some compounds in this category have proven to be as potent as, or even more so than, certain commercially available antibiotics, highlighting their potential as antibacterial agents (Kumar et al., 2009).
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN4S/c1-8-6-9(2)20-13(17-8)18-14(19-20)21-7-10-11(15)4-3-5-12(10)16/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVIRUPNOWLDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC3=C(C=CC=C3Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327261 |
Source
|
Record name | 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665922 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine | |
CAS RN |
688779-26-2 |
Source
|
Record name | 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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